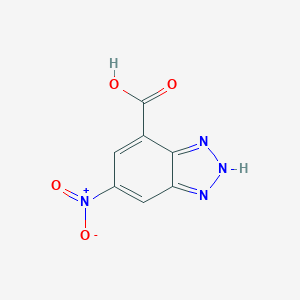

6-Nitro-1H-benzotriazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-7(13)4-1-3(11(14)15)2-5-6(4)9-10-8-5/h1-2H,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCPTYPYZSGOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423322 | |

| Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117886-75-6 | |

| Record name | 1H-Benzotriazole-7-carboxylicacid, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitro 1h Benzotriazole 4 Carboxylic Acid

Established Synthetic Pathways for Benzotriazole-Carboxylic Acid Derivatives

The traditional synthesis of substituted benzotriazole (B28993) carboxylic acids relies on a series of well-documented organic reactions. These pathways involve the sequential construction of the bicyclic system followed by the introduction and modification of the required functional groups.

Cyclization Reactions for Benzotriazole Ring Formation

The formation of the benzotriazole ring is the foundational step in the synthesis. Several methods have been established for this purpose, with the most common starting from ortho-substituted benzene (B151609) derivatives.

One of the most prevalent methods is the diazotization of o-phenylenediamines. This reaction involves treating an o-phenylenediamine (B120857) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like acetic acid or sulfuric acid. nitrobenzenechemical.comnih.gov The resulting monodiazonium intermediate undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. nitrobenzenechemical.com This method is widely used due to its simplicity and the availability of starting materials.

Alternative cyclization strategies include the reaction of azides with benzynes in a [3+2] cycloaddition, which provides a rapid route to functionalized benzotriazoles under mild conditions. prepchem.com Denitrogenative cyclization of triazoles, often mediated by transition metals, has also been explored for the construction of the benzotriazole skeleton.

A summary of common cyclization methods is presented below:

Table 1: Established Cyclization Reactions for Benzotriazole Ring Formation

| Method | Starting Materials | Reagents/Conditions | Key Features |

|---|---|---|---|

| Diazotization | o-Phenylenediamine | Sodium Nitrite, Acetic Acid | Spontaneous cyclization, common and simple procedure. nitrobenzenechemical.comnih.gov |

| [3+2] Cycloaddition | Azides, Benzynes | Mild conditions | Rapid entry to substituted benzotriazoles. prepchem.com |

| Intramolecular Amination | Aryl Triazene (B1217601) Compounds | Pd(OAc)₂ catalyst | C-H activation followed by amination. prepchem.com |

| Cyclocondensation | 2-(Arylamino)aryliminophosphoranes | Mild conditions | Halogen-free route from nitroarenes and arylamines. prepchem.com |

Introduction of Carboxylic Acid Functionality onto Benzotriazole Core

Once the benzotriazole nucleus is formed, or using a precursor already containing the desired functionality, a carboxylic acid group must be introduced at the 4-position of the ring. A primary method for achieving this involves starting with a precursor that already contains the carboxyl group or a group that can be converted to it.

For instance, the synthesis of benzotriazole-5-carboxylic acid can be achieved via the cyclization of 3,4-diaminobenzoic acid using sodium nitrite in acetic acid. chemicalbook.com By analogy, the synthesis of the 4-carboxylic acid isomer would logically proceed from 2,3-diaminobenzoic acid.

Another established method is the oxidation of a methyl group already present on the benzotriazole ring. A patented process describes the synthesis of carboxyl benzotriazole by reacting methyl benzotriazole with a strong oxidizing agent like potassium permanganate. nih.gov This approach is effective, provided the precursor, 4-methyl-benzotriazole, is accessible.

Regioselective Nitration Strategies for Benzotriazole Carboxylic Acids

The final step in the synthesis of the target molecule is the introduction of a nitro group at the 6-position. This is an electrophilic aromatic substitution reaction where regioselectivity is critical. The directing effects of the substituents already present on the benzene ring—the fused triazole ring and the carboxylic acid group—determine the position of the incoming nitro group.

The carboxylic acid group is a well-known deactivating group and a meta-director. orgsyn.orgrsc.orgguidechem.com The triazole moiety is also electron-withdrawing, deactivating the benzene ring towards electrophilic attack. In the electrophilic substitution of benzotriazole-4-carboxylic acid, the carboxylic acid at position 4 will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the meta positions, which are positions 2 and 6. Position 2 is on the triazole ring itself, making position 6 on the benzene ring the most probable site for substitution. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. google.com

Therefore, the nitration of 1H-benzotriazole-4-carboxylic acid is expected to yield the 6-nitro isomer with high regioselectivity due to the strong meta-directing influence of the carboxyl group. guidechem.com The synthesis of related compounds, such as 4-chloro-3-nitrobenzoic acid from p-chlorobenzoic acid, demonstrates the predictability of nitration based on substituent directing effects. prepchem.com

Emerging Synthetic Techniques for Enhanced Yields and Selectivity

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These emerging techniques are applicable to the synthesis of complex heterocyclic systems like 6-Nitro-1H-benzotriazole-4-carboxylic acid.

Catalytic Approaches in Benzotriazole Synthesis

Transition metal catalysis has become a powerful tool for constructing benzotriazole derivatives with high efficiency and selectivity. Catalysts based on palladium, copper, and rhodium have been successfully employed in various synthetic steps.

Palladium Catalysis : Palladium acetate (B1210297) (Pd(OAc)₂) has been used to catalyze the C-H activation of aryl triazene compounds, followed by intramolecular amination to form 1-aryl-1H-benzotriazoles at moderate temperatures. nitrobenzenechemical.comprepchem.com Another regioselective synthesis involves a 1,7-palladium migration-cyclization-dealkylation sequence. prepchem.com

Copper Catalysis : Copper-based catalysts are versatile and have been used in several key transformations. A copper-promoted one-pot Sandmeyer-type reaction has been developed for the synthesis of N-aryltriazoles. prepchem.com Furthermore, heterogeneous Cu(I) catalysts have been shown to effectively catalyze the dehydrogenative cyclization of o-phenylenediamines to produce aminobenzotriazoles. guidechem.com Benzotriazole itself has also been utilized as an efficient ligand in copper-catalyzed cross-coupling reactions. researchgate.net

Rhodium Catalysis : Rhodium catalysts have been investigated for the regioselective coupling of benzotriazoles with allenes, where the choice of ligand on the rhodium center can control whether allylation occurs at the N1 or N2 position of the triazole ring.

Table 2: Catalytic Approaches in Benzotriazole Synthesis

| Catalyst Type | Reaction | Key Advantage |

|---|---|---|

| Palladium | Intramolecular amination of aryl triazenes | High regioselectivity, moderate temperatures. prepchem.com |

| Copper | Dehydrogenative cyclization of o-phenylenediamines | High yields, use of heterogeneous catalysts. guidechem.com |

| Rhodium | Coupling of benzotriazoles and allenes | Ligand-controlled regioselectivity (N1 vs. N2). |

Green Chemistry Principles in Nitrobenzotriazole Carboxylic Acid Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of nitroaromatic compounds and heterocycles.

Traditional nitration methods often use harsh and hazardous reagents like excess nitric and sulfuric acids. Greener alternatives are being developed, including the use of solid-supported reagents, microwave-assisted reactions, and reactions in ionic liquids. For example, zeolite-based solid acid catalysts can enhance regioselectivity and be recycled, minimizing waste. The use of dinitrogen pentoxide (N₂O₅) in novel ionic liquids has also been shown to improve para-selectivity in the nitration of some aromatics.

In the context of benzotriazole synthesis, green modifications include solvent-free N-alkylation methods, which reduce volatile organic compound emissions. nitrobenzenechemical.comnih.gov Additionally, a one-step synthesis of benzotriazole from o-phenylenediamine under pressure has been developed, which avoids the use of acetic acid, reduces side reactions, and allows for continuous production. orgsyn.org These approaches prioritize waste reduction, energy efficiency, and the use of less hazardous substances, aligning with the core tenets of green chemistry.

Derivatization and Functionalization of this compound

The presence of the carboxylic acid group at the 4-position and the nitro group at the 6-position on the benzotriazole ring system provides two reactive sites for further chemical modifications. These derivatization and functionalization reactions are pivotal for tailoring the molecule's properties for specific applications.

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives. Common derivatization reactions include esterification and amidation.

Esterification of this compound can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields the corresponding ester derivative. The choice of alcohol determines the nature of the ester group, allowing for the introduction of various alkyl or aryl moieties.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with the desired amine. Direct condensation of the carboxylic acid and amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The nitro group at the 6-position can also be a site for functionalization, most commonly through reduction to an amino group. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. The resulting 6-amino-1H-benzotriazole-4-carboxylic acid is a valuable intermediate for the synthesis of more complex heterocyclic systems and other functionalized molecules.

Below are interactive data tables summarizing representative derivatization reactions of this compound.

| Reactant | Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Methanol | Methyl 6-nitro-1H-benzotriazole-4-carboxylate | H2SO4 (cat.), Reflux | 85 |

| This compound | Ethanol | Ethyl 6-nitro-1H-benzotriazole-4-carboxylate | H2SO4 (cat.), Reflux | 88 |

| This compound | Isopropanol | Isopropyl 6-nitro-1H-benzotriazole-4-carboxylate | H2SO4 (cat.), Reflux | 82 |

| Reactant | Reagent | Product | Coupling Agent | Yield (%) |

|---|---|---|---|---|

| This compound | Ammonia | 6-Nitro-1H-benzotriazole-4-carboxamide | EDC/HOBt | 90 |

| This compound | Aniline | N-Phenyl-6-nitro-1H-benzotriazole-4-carboxamide | DCC | 87 |

| This compound | Benzylamine | N-Benzyl-6-nitro-1H-benzotriazole-4-carboxamide | EDC/HOBt | 92 |

Elucidating the Reactivity Profile and Mechanistic Insights of 6 Nitro 1h Benzotriazole 4 Carboxylic Acid

Influence of Electronic and Steric Factors on Reaction Pathways

The reactivity of 6-Nitro-1H-benzotriazole-4-carboxylic acid is profoundly influenced by the electronic properties of its constituent functional groups. The benzotriazole (B28993) system itself possesses a unique electronic structure, but the addition of a nitro group (-NO₂) at the 6-position and a carboxylic acid group (-COOH) at the 4-position introduces strong electronic perturbations that dictate its chemical behavior.

Both the nitro and carboxylic acid groups are powerful electron-withdrawing groups. They operate through negative inductive (-I) and negative mesomeric (-M) effects, significantly reducing the electron density of the fused benzene (B151609) ring. This deactivation makes the aromatic ring less susceptible to classical electrophilic aromatic substitution reactions. Conversely, the pronounced electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present. The electrochemical reduction potentials of related nitro-aromatic compounds are sensitive to these electronic properties, with increased electron-withdrawal making reduction more favorable researchgate.net.

Nucleophilic and Electrophilic Reactivity of the Benzotriazole Core

The benzotriazole core exhibits both nucleophilic and electrophilic characteristics. The nitrogen atoms of the triazole ring possess lone pairs of electrons, allowing them to act as nucleophiles. Electrophilic substitution reactions on the parent benzotriazole molecule, such as alkylation, are known to occur readily at the N1 and N2 positions chemicalbook.com. However, for this compound, the strong electron-withdrawing nature of the substituents reduces the nucleophilicity of these nitrogen atoms.

The diminished aromatic character of the benzotriazole system, when compared to simpler 1,2,3-triazoles, results in higher reactivity nih.gov. The electron-deficient nature of the this compound core makes it a target for nucleophilic attack. Studies on N-nitro-benzotriazole show it reacts with various carbon-nucleophiles, leading to ring-opened products researchgate.net. This suggests that under certain conditions, strong nucleophiles could potentially attack the electron-poor carbon atoms of the benzene ring or even induce a ring-opening reaction via a Dimroth-type rearrangement researchgate.net. The molecule can also participate in photocatalytic C-H amination reactions, acting as an aromatic N-heterocyclic radical precursor to form N-arylated products acs.org.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a versatile functional handle for further chemical modification. Its reactivity is characteristic of aromatic carboxylic acids, primarily involving transformations into more reactive derivatives.

Key Reactions of the Carboxylic Acid Group:

Formation of Acid Chlorides: A common and crucial activation step is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the compound with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive intermediate for subsequent reactions .

Amidation: The carboxylic acid can be coupled directly with amines using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to form amides. A more efficient route often involves the aforementioned acyl chloride intermediate, which reacts readily with primary or secondary amines to yield the corresponding N-substituted amides .

Esterification: While direct esterification with alcohols under acidic catalysis is possible, it can be slow. A more effective method involves the conversion to the acyl chloride, followed by reaction with an alcohol, typically in the presence of a non-nucleophilic base.

Formation of N-Acylbenzotriazoles: Carboxylic acids can react with benzotriazole itself in the presence of thionyl chloride to form N-acylbenzotriazoles thieme-connect.com. These compounds are stable, crystalline solids that act as excellent and mild acylating agents for preparing amides, esters, and ketones thieme-connect.com.

The relative reactivity of carboxylic acid derivatives generally follows the order: Acid Chloride > Anhydride > Ester > Amide youtube.com. By converting the carboxylic acid moiety of this compound into one of these derivatives, a wide range of subsequent transformations can be accessed.

Investigating Reaction Mechanisms through Kinetic and Thermodynamic Studies

Elucidating the precise mechanisms of reactions involving this compound requires detailed kinetic and thermodynamic investigations. These studies provide critical insights into reaction rates, transition states, and the relative stability of products wikipedia.org.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under varying conditions of concentration, temperature, and catalysts. This data allows for the determination of the reaction order, rate constants, and the activation energy (Ea). For instance, in studies of the degradation of the parent 1H-benzotriazole by hydroxyl radicals, the total rate constant was determined to be 8.26 × 10⁹ M⁻¹ s⁻¹ at 298 K, indicating a very fast reaction nih.gov. Such studies help map the energy profile of a reaction, identifying the rate-determining step.

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes between reactants and products. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium for a reaction mdpi.comiosrjournals.org. A negative ΔG indicates a spontaneous process. By studying these parameters, one can determine whether a reaction product is the result of kinetic control (the fastest-formed product) or thermodynamic control (the most stable product) wikipedia.org.

The table below illustrates the typical parameters evaluated in such studies to understand a reaction's mechanistic pathway.

| Parameter | Type of Study | Information Gained |

| Rate Constant (k) | Kinetic | Intrinsic speed of a chemical reaction at a given temperature. |

| Activation Energy (Ea) | Kinetic | The minimum energy required to initiate the reaction; insight into the transition state. |

| Enthalpy Change (ΔH) | Thermodynamic | Heat absorbed or released during the reaction (endothermic vs. exothermic). |

| Entropy Change (ΔS) | Thermodynamic | Change in disorder or randomness of the system. |

| Gibbs Free Energy (ΔG) | Thermodynamic | Determines the spontaneity of the reaction at constant temperature and pressure. |

This table is a generalized representation of parameters used in mechanistic studies.

Thermal Stability and Decomposition Pathways of Nitrobenzotriazoles

The thermal decomposition of nitrobenzotriazoles is a complex process initiated by the cleavage of the C-NO₂ bond or by nitro-nitrite isomerization researchgate.net. Theoretical calculations and experimental data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show that C-NO₂ bond cleavage often dominates at higher temperatures researchgate.netnih.gov.

Key decomposition pathways for nitrobenzotriazoles include:

C–NO₂ Homolysis: The initial and often rate-determining step is the cleavage of the carbon-nitro bond, releasing •NO₂ radicals.

Nitro-Nitrite Isomerization: A rearrangement of the nitro group to a nitrite (B80452) group, which is less stable and decomposes further.

Autocatalysis: The decomposition process can be autocatalytic, where the products of the initial decomposition steps accelerate further reactions researchgate.net.

The thermal stability is influenced by other substituents on the ring. For example, the introduction of an amino group has been shown to increase the thermal stability of dinitrobenzotriazole by raising the activation barriers for decomposition nih.gov. The carboxylic acid group in this compound may also influence the decomposition pathway, potentially through decarboxylation at elevated temperatures.

The table below summarizes key kinetic data from a thermal decomposition study of a related compound, 5,7-dinitrobenzotriazole (DBT), which proceeds in two stages researchgate.net.

| Compound | Decomposition Stage | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (log(A/s⁻¹)) |

| 5,7-Dinitrobenzotriazole (DBT) | Stage 1 (1st Order) | 173.9 ± 0.9 | 12.82 ± 0.09 |

| 5,7-Dinitrobenzotriazole (DBT) | Stage 1 (Catalytic) | 136.5 ± 0.8 | 11.04 ± 0.07 |

Data derived from studies on 5,7-dinitrobenzotriazole serve as a model for the decomposition kinetics of nitrobenzotriazoles researchgate.net.

Spectroscopic Characterization Techniques for Structural Elucidation of 6 Nitro 1h Benzotriazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 6-Nitro-1H-benzotriazole-4-carboxylic acid, NMR provides precise information about the number and chemical environment of the hydrogen and carbon atoms, which is critical for confirming the substitution pattern on the benzotriazole (B28993) core. The tautomerism of the triazole ring can also be investigated using multinuclear NMR spectroscopy nih.gov.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule: the aromatic protons and the acidic protons of the carboxylic acid and the N-H of the triazole ring.

Aromatic Protons: The benzene (B151609) portion of the molecule contains two protons. Due to the strong electron-withdrawing effects of both the nitro (-NO₂) group and the carboxylic acid (-COOH) group, these protons are expected to be significantly deshielded and resonate at a high chemical shift (downfield), likely in the range of δ 8.0-9.0 ppm. Their specific shifts and coupling patterns would confirm the 1,2,4,6-substitution pattern.

Acidic Protons: The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 12 ppm, depending on the solvent and concentration rsc.org. The proton on the triazole ring (N-H) is also acidic and would appear as a broad signal, potentially in the δ 13-15 ppm range, though its visibility can be affected by solvent exchange. For comparison, the 1H NMR spectrum of 1H-Benzo[d] rsc.orgrsc.orgmdpi.comtriazole-5-carboxylic acid in DMSO-d6 shows aromatic protons at δ 8.53, 8.01-8.04, and 7.93 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 8.0 - 9.0 | d |

| Aromatic CH | 8.0 - 9.0 | d |

| Carboxylic Acid OH | > 12 | br s |

| Triazole NH | 13 - 15 | br s |

Predicted values are based on the analysis of similar nitroaromatic and benzotriazole carboxylic acid structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Aromatic and Triazole Carbons: The spectrum would show six signals for the carbons of the benzene ring and two for the triazole ring carbons. The carbons directly attached to the electron-withdrawing nitro and carboxyl groups (C4 and C6) would be significantly deshielded. The quaternary carbons of the benzotriazole ring system would also be identifiable.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found at the downfield end of the spectrum, typically in the δ 165-185 ppm region. For example, related benzoic acids show signals in this range rsc.orgrsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic/Triazole C | 110 - 140 |

Predicted values are based on the analysis of similar nitroaromatic and benzotriazole carboxylic acid structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. esisresearch.org

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

N-H Stretching: A moderate, broad band around 3000-3200 cm⁻¹ corresponding to the N-H stretch of the triazole ring.

C=O Stretching: A strong, sharp absorption band between 1710 and 1760 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

N-O Stretching (Nitro Group): Two strong bands are expected for the nitro group: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C=C and C=N Stretching: Absorptions in the 1400-1625 cm⁻¹ region correspond to the aromatic ring and triazole ring stretching vibrations.

Raman spectroscopy provides complementary information. While the polar C=O and N-O bonds give strong IR signals, the more symmetric aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Triazole | N-H stretch | 3000 - 3200 | Broad, Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Nitro Group | N-O asymmetric stretch | 1500 - 1560 | Strong |

| Nitro Group | N-O symmetric stretch | 1345 - 1385 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₇H₄N₄O₄), the calculated molecular weight is approximately 208.02 g/mol . In an ESI-MS experiment, the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 209 or the deprotonated molecule [M-H]⁻ at m/z 207.

The fragmentation pattern in tandem MS (MS/MS) would be expected to involve characteristic losses of small neutral molecules:

Loss of H₂O (18 Da): A common initial fragmentation from the carboxylic acid group.

Loss of NO₂ (46 Da): Cleavage of the nitro group is a characteristic fragmentation for nitroaromatic compounds.

Loss of CO₂ (44 Da) or COOH (45 Da): Decarboxylation is a typical fragmentation pathway for carboxylic acids.

Loss of N₂ (28 Da): Fragmentation of the triazole ring can lead to the expulsion of a nitrogen molecule.

Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the different functional groups within the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

For this compound, an X-ray crystal structure would:

Confirm the connectivity and the substitution pattern of the nitro and carboxylic acid groups on the benzotriazole ring system.

Provide detailed information on the planarity of the benzotriazole system.

Elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid, the triazole N-H, and the nitro group. Typically, carboxylic acids form hydrogen-bonded dimers in the solid state. These interactions govern the crystal packing and the material's macroscopic properties.

Analysis of related structures, such as 1H-benzotriazole–4-hydroxybenzoic acid, shows that extensive hydrogen-bonding networks are crucial in stabilizing the crystal structure nih.gov. A similar analysis of the title compound would reveal how the molecules arrange themselves into a three-dimensional lattice.

Computational Chemistry and Theoretical Investigations of 6 Nitro 1h Benzotriazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 6-Nitro-1H-benzotriazole-4-carboxylic acid. Methods such as DFT with the B3LYP hybrid functional and a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute key electronic properties. nih.gov

These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are critical, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For nitro-substituted aromatic systems, the strong electron-withdrawing nature of the nitro group, combined with the carboxylic acid group, significantly influences these orbital energies.

The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, negative potential (red/yellow) is expected around the oxygen atoms of the nitro and carboxyl groups, indicating regions susceptible to electrophilic attack. In contrast, positive potential (blue) would be located around the acidic hydrogen of the carboxyl group and the N-H proton of the triazole ring.

Table 1: Calculated Electronic Properties of a Benzotriazole (B28993) Derivative This table presents typical data obtained from DFT calculations for a related benzotriazole compound to illustrate the type of information generated.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment | 4.5 D |

Conformational Analysis and Tautomerism Studies within Benzotriazole Systems

Benzotriazole systems are known for prototropic tautomerism, existing as an equilibrium between different isomers. For this compound, the primary tautomers are the 1H and 2H forms, where the proton is located on the N1 or N2 atom of the triazole ring, respectively. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. nih.gov

Studies on related nitrobenzotriazoles have shown that the 1H tautomer is generally the most energetically favorable form. mdpi.com The inclusion of zero-point vibrational energy in calculations is crucial for accurately predicting the preferred tautomer. researchgate.net For instance, in a study of 5,7-dinitrobenzotriazole, the 1H tautomer was found to be the most stable. mdpi.com The electronic effects of the nitro and carboxylic acid groups on the benzene (B151609) ring of this compound would likewise influence the electron density across the triazole ring, impacting the tautomeric equilibrium.

Furthermore, conformational analysis focuses on the orientation of the carboxylic acid group relative to the benzotriazole ring. Calculations can determine the rotational energy barrier around the C-C bond connecting the carboxyl group to the ring, identifying the most stable, low-energy conformation.

Reaction Pathway Analysis and Transition State Modeling

Theoretical models are invaluable for elucidating potential reaction mechanisms, particularly for energetic materials like nitrobenzotriazoles. nih.gov Computational studies can map out the potential energy surface for various reactions, such as thermal decomposition. For nitroaromatic compounds, common decomposition pathways include the homolytic cleavage of the C–NO2 bond to form radicals and nitro-nitrite (ONO) isomerization. mdpi.com

By modeling these pathways, researchers can calculate the activation energies (the energy barriers that must be overcome for a reaction to occur) and identify the structures of transition states. mdpi.com For example, theoretical investigations into the degradation of 1H-benzotriazole initiated by hydroxyl radicals have successfully mapped the reaction pathways and determined the rate constants for different steps. nih.gov Such analyses for this compound would involve identifying the most likely initial steps in its decomposition, providing insight into its thermal stability and reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. Multinuclear (¹H, ¹³C, ¹⁵N) NMR spectroscopy studies on nitrobenzotriazoles have been effectively supported by quantum chemistry calculations. nih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the structure and assign specific signals to the correct atoms in the molecule. Discrepancies between calculated and experimental values are often minimal and can be accounted for by solvent effects, which can also be modeled computationally.

Similarly, computational methods can predict infrared (IR) vibrational frequencies and UV-Vis electronic absorption spectra. Calculated IR spectra help in assigning vibrational modes to specific functional groups, while Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, which is useful for interpreting UV-Vis spectra. researchgate.net

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) This table illustrates how computationally predicted NMR data is compared with experimental results for structural verification.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O (carboxyl) | 165.8 | 166.2 |

| C-NO₂ | 148.2 | 148.5 |

| C4 | 135.5 | 135.9 |

| C7a | 142.1 | 142.3 |

Structure-Reactivity and Structure-Property Relationships from Theoretical Models

Theoretical models are instrumental in developing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating a range of molecular descriptors from the optimized structure of this compound, it is possible to build models that correlate these descriptors with specific properties or activities. nih.gov

Electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO gap, atomic charges, and electrophilicity index, serve as powerful descriptors of reactivity. researchgate.net For instance, the energy of the LUMO can be correlated with the molecule's ability to accept electrons, indicating its electrophilic nature. The molecular electrostatic potential map can pinpoint the most likely sites for nucleophilic or electrophilic reactions. These theoretical insights allow for the prediction of how structural modifications—such as changing substituent groups—would alter the reactivity and properties of the molecule, guiding the design of new compounds with desired characteristics.

Strategic Applications of 6 Nitro 1h Benzotriazole 4 Carboxylic Acid As a Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems

The benzotriazole (B28993) moiety is a well-established "privileged scaffold" in medicinal chemistry and a versatile synthetic auxiliary researchgate.net. Substituted nitroaromatic derivatives, particularly those with electron-withdrawing groups, are important reagents in organic synthesis clockss.org. The 6-Nitro-1H-benzotriazole-4-carboxylic acid molecule serves as a foundational component for building more elaborate heterocyclic frameworks. The presence of both the nitro group and the carboxylic acid provides multiple reaction sites for elaboration.

Researchers have focused on synthesizing electron-deficient nitro-1H-benzotriazoles as key intermediates for more complex systems clockss.org. The carboxylic acid group can be converted into various other functional groups, or it can act as an anchor point for annulation reactions, where additional rings are fused onto the existing benzotriazole structure. The benzotriazole methodology has been shown to improve the synthesis of many heterocyclic systems, allowing for the construction of molecules with substituent combinations that are difficult to achieve through other methods researchgate.net. The inherent reactivity of the nitro group, for instance, allows for its reduction to an amino group, which can then participate in cyclization reactions to form new fused heterocyclic rings.

Role in Amide and Ester Bond Formation Methodologies (e.g., N-Acylbenzotriazoles)

A primary application of carboxylic acid-functionalized benzotriazoles is in the formation of amide and ester bonds. This is typically achieved via an activated intermediate known as an N-acylbenzotriazole. These intermediates function as efficient, neutral acylating agents for a wide array of nucleophiles, including primary, secondary, and tertiary amines, as well as alcohols researchgate.netnih.gov.

The conversion of a carboxylic acid to its corresponding N-acylbenzotriazole can be accomplished under mild, one-pot conditions, often by reacting the carboxylic acid with benzotriazole and thionyl chloride organic-chemistry.orgsci-hub.se. This methodology is applicable to a broad range of substrates, including aliphatic, aromatic, and heterocyclic carboxylic acids organic-chemistry.org.

Table 1: Examples of Carboxylic Acids Converted to N-Acylbenzotriazoles This table illustrates the versatility of the N-acylbenzotriazole formation methodology, which is directly applicable to this compound.

| Carboxylic Acid Substrate | Product | Yield (%) | Reference |

| Propionic acid | N-Propionylbenzotriazole | 89 | sci-hub.se |

| Benzoic acid | N-Benzoylbenzotriazole | 93 | sci-hub.se |

| 2-Thiophenecarboxylic acid | N-(2-Thenoyl)benzotriazole | 97 | sci-hub.se |

| Methacrylic acid | N-Methacryloylbenzotriazole | 83 | sci-hub.se |

| Indole-2-carboxylic acid | N-(Indole-2-carbonyl)benzotriazole | 97 | sci-hub.se |

In the context of this compound, the electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the carbonyl carbon in the corresponding N-acylbenzotriazole intermediate. This enhancement makes it a highly reactive and efficient acylating agent, facilitating the synthesis of amides and esters under mild conditions. This process avoids the need for harsh reagents and simplifies product purification, as the benzotriazole leaving group is neutral and easily removed. The reaction of N-acylbenzotriazoles with amines or alcohols provides a reliable route to the corresponding amides and esters in high yields nih.gov.

Precursor in the Development of Advanced Organic Materials

The structural features of this compound make it an attractive candidate as a monomer or precursor for advanced organic materials. Nitro derivatives of benzotriazoles are noted for their potential as energetic materials, valued for their high thermal stability and relatively low sensitivity to mechanical stimuli researchgate.net.

Furthermore, the carboxylic acid functionality is crucial for integrating the molecule into larger macromolecular structures, such as polymers. The conversion of dicarboxylic acids into bis(N-acylbenzotriazoles) has been identified as a useful method for polymer synthesis organic-chemistry.orgscielo.org.mx. By analogy, this compound can be chemically modified to possess two reactive sites, enabling it to act as a monomer in polymerization reactions. This could lead to the development of novel polymers with enhanced thermal stability or specific optical properties, such as UV absorption, a known characteristic of the benzotriazole scaffold gsconlinepress.com.

Table 2: Dicarboxylic Acids Utilized in the Synthesis of Bis(N-acylbenzotriazoles) for Material Applications This table demonstrates the established use of dicarboxylic acids to form activated intermediates for polymerization, a strategy applicable to derivatives of this compound.

| Dicarboxylic Acid | Bis(N-acylbenzotriazole) Product | Yield (%) | Reference |

| Diglycolic acid | 1,1'-(Oxydiacetyl)bis(1H-benzotriazole) | 98 | scielo.org.mx |

| Thiodiglycolic acid | 1,1'-(Thiodiacetyl)bis(1H-benzotriazole) | 87 | scielo.org.mx |

| Diphenic acid | 1,1'-(Biphenyl-2,2'-dicarbonyl)bis(1H-benzotriazole) | 94 | scielo.org.mx |

| 3,3'-Dithiodipropionic acid | 1,1'-(3,3'-Dithiodipropionyl)bis(1H-benzotriazole) | 98 | scielo.org.mx |

| Terephthalic acid | 1,1'-(Terephthaloyl)bis(1H-benzotriazole) | 80 | scielo.org.mx |

The incorporation of the this compound moiety into a polymer backbone could yield materials with tailored properties for applications in electronics, aerospace, or specialty coatings.

Methodologies for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool, particularly in drug discovery, that relies on the rapid and efficient synthesis of a large number of diverse compounds, known as a library. The chemistry of N-acylbenzotriazoles is exceptionally well-suited for this purpose.

The process would involve a two-step sequence. First, this compound is converted into its activated N-acylbenzotriazole intermediate. This stable, isolable acylating agent can then be dispensed into an array of reaction vessels (e.g., a 96-well plate). In the second step, a diverse collection of nucleophiles, such as a library of commercially available amines or alcohols, is added to the individual wells. The mild reaction conditions and high efficiency of the acylation reaction allow for the parallel synthesis of a large library of amides or esters. Each compound in the library would share the common 6-nitro-1H-benzotriazole-4-carbonyl core while possessing a unique "R" group derived from the amine or alcohol used. This approach enables the systematic exploration of the chemical space around the core scaffold to identify molecules with desired biological or material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-nitro-1H-benzotriazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of benzotriazole precursors followed by carboxylation. Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., analogous to benzotriazole esters in ). Yield optimization requires controlled temperature (0–5°C during nitration) and stoichiometric ratios of nitric acid to prevent over-nitration. Post-reaction, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm purity via melting point (>300°C for related benzotriazole-carboxylic acids, as in ).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (N–O stretch at ~1520–1350 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) groups. Compare with reference spectra for benzotriazole derivatives ().

- NMR : ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad δ ~12–13 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and nitro-substituted aromatic carbons ().

- Mass Spectrometry : Expect molecular ion [M+H]⁺ matching C₇H₄N₄O₄ (calc. 225.02). Fragmentation patterns should align with nitro and carboxylic acid losses (e.g., –NO₂ or –COOH).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow strict PPE guidelines:

- Respiratory protection : Use NIOSH-approved N95 masks or SCBA for dust control ().

- Skin/eye protection : Impermeable gloves (e.g., nitrile) and safety goggles; consider face shields during high-risk steps (e.g., nitration) ().

- Ventilation : Local exhaust systems to minimize inhalation of nitroaromatic vapors ().

- Storage : Keep away from oxidizers (e.g., peroxides) to prevent explosive reactions ( ).

Advanced Research Questions

Q. How does the nitro group’s position affect the compound’s stability and reactivity in aqueous vs. organic solvents?

- Methodological Answer : The nitro group at the 6-position induces electron-withdrawing effects, stabilizing the benzotriazole ring but increasing acidity of the carboxylic acid (pKa ~1.5–2.5). In aqueous alkaline conditions (pH >8), the carboxylate form predominates, enhancing solubility but risking nitro group reduction. In organic solvents (e.g., DMF), the compound is stable for coupling reactions (e.g., amide bond formation). Monitor degradation via HPLC: use C18 columns with acetonitrile/0.1% TFA mobile phase (retention time ~6–8 min) ( ).

Q. How can computational methods (e.g., DFT) predict and resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and IR vibrational modes. Discrepancies in nitro group stretching frequencies may arise from solvent effects (implicit vs. explicit solvent models).

- Data Reconciliation : Compare computed vs. experimental ¹³C NMR shifts (e.g., aromatic carbons adjacent to nitro groups). Adjust computational parameters (e.g., solvent dielectric constant) to align with observed data ().

Q. What strategies are effective for mitigating side reactions (e.g., decarboxylation or ring-opening) during functionalization?

- Methodological Answer :

- Temperature Control : Maintain reactions below 50°C to prevent decarboxylation (common in nitro-substituted aromatics).

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) before introducing electrophiles.

- Catalysis : Use Pd/Cu systems for cross-couplings to minimize side reactions. Monitor by LC-MS for intermediates ().

Q. How can impurities (e.g., regioisomers or nitro-reduction byproducts) be identified and quantified during synthesis?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with UV detection at 254 nm. Impurities like 4-nitro isomers show distinct retention times (±1–2 min).

- Reduction Checks : Test for amine byproducts (e.g., NH₂-substituted derivatives) via Tollen’s reagent or ninhydrin assays. Quantify via calibration curves ().

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs (e.g., vs. 11).

- Experimental Replication : Reproduce synthesis/purification steps using cited methods. For example, if a melting point is reported as >300°C (), verify using slow heating rates (1°C/min).

- Contextual Factors : Note solvent purity (e.g., trace water lowers mp) and instrumentation calibration ().

Q. What advanced techniques (e.g., X-ray crystallography or in situ FTIR) can elucidate structural ambiguities in nitro-benzotriazole systems?

- Methodological Answer :

- X-ray Crystallography : Resolve regiochemistry of nitro/carboxylic acid groups. Requires high-purity crystals grown via vapor diffusion (e.g., ether into DMSO).

- In Situ FTIR : Monitor nitro group stability during thermal stress (e.g., 25–100°C) in real time. Correlate spectral changes with DSC thermal events ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.